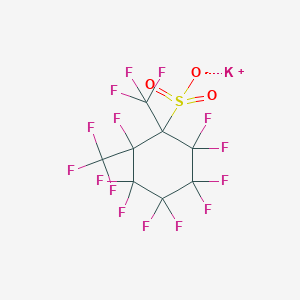

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate

Description

Properties

CAS No. |

68156-01-4 |

|---|---|

Molecular Formula |

C8F15KO3S |

Molecular Weight |

500.22 g/mol |

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonate |

InChI |

InChI=1S/C8HF15O3S.K/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11;/h(H,24,25,26);/q;+1/p-1 |

InChI Key |

QMGKFLYWFYRBNE-UHFFFAOYSA-M |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-])(C(F)(F)F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Electrochemical Fluorination (ECF)

The ECF process is a radical fluorination technique where a hydrogen-containing precursor, such as a sulfonyl chloride derivative of cyclohexane, is reacted with hydrogen fluoride (HF) under an electric current. This leads to the replacement of hydrogen atoms by fluorine atoms, yielding a perfluorinated sulfonyl fluoride intermediate.

$$

\text{C}8\text{H}{17}\text{SO}2\text{Cl} + 18 \text{HF} \xrightarrow{\text{electric current}} \text{C}8\text{F}{17}\text{SO}2\text{F} + \text{HCl} + \text{by-products}

$$

This intermediate is then hydrolyzed and neutralized with potassium hydroxide to form potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate.

- Radical mechanism replaces all hydrogens with fluorines.

- Produces a mixture of branched and linear isomers (~10-30% branched).

- Lack of positional selectivity leads to by-products.

- Yields perfluorinated sulfonyl fluorides as key intermediates.

Telomerisation Process

The telomerisation process constructs the perfluoroalkyl chain by reacting a telogen (such as pentafluoroethyl iodide) with fluoroolefins (e.g., tetrafluoroethylene). This reaction produces linear perfluoroalkyl iodides, which are subsequently transformed into sulfonate derivatives.

$$

\text{C}2\text{F}5\text{I} + 3 \text{C}2\text{F}4 \rightarrow \text{C}8\text{F}{17}\text{I} \rightarrow \text{C}8\text{F}{17}\text{-sulfonates}

$$

The sulfonate group is introduced via further chemical transformations, and the final potassium salt is obtained by neutralization.

- Produces linear, even carbon-numbered perfluoroalkyl chains.

- Higher selectivity compared to ECF.

- Often used to prepare fluorotelomer alcohols, which can be converted to sulfonates.

- Indirect source of impurities like perfluorononanoic acid (PFNA).

Direct Fluorination and Cobalt Trifluoride Mediated Fluorination (CTMF)

These methods involve direct reaction of organic precursors with elemental fluorine or cobalt trifluoride, often under controlled conditions to avoid over-fluorination or degradation.

- Direct fluorination is highly reactive and requires careful control.

- CTMF uses cobalt trifluoride as a fluorinating agent, providing a more selective fluorination pathway.

- These methods can be applied to sulfonyl chlorides or sulfonyl fluorides to obtain perfluorinated sulfonates.

| Step | Raw Material | Reaction Type | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Cyclohexanesulfonyl chloride derivatives | Electrochemical fluorination (ECF) | Perfluorinated sulfonyl fluoride | Radical fluorination replaces hydrogens with fluorines |

| 2 | Perfluorinated sulfonyl fluoride | Hydrolysis + neutralization | This compound | Neutralization with KOH forms potassium salt |

| 3 | Pentafluoroethyl iodide + tetrafluoroethylene | Telomerisation | Perfluoroalkyl iodide | Linear chain formation |

| 4 | Perfluoroalkyl iodide | Functional group transformation | Sulfonate derivatives | Conversion to sulfonate group |

| 5 | Sulfonate derivatives | Neutralization | Potassium salt | Final product |

- The ECF process is widely used industrially for perfluorinated sulfonates but suffers from isomeric complexity and by-product formation, which complicates purification and yield optimization.

- Telomerisation offers more selective chain length control but requires additional steps for sulfonate group insertion.

- Both methods require handling of hazardous materials like HF and elemental fluorine, necessitating strict safety protocols.

- The potassium salt form is typically obtained by neutralizing the sulfonic acid or sulfonyl fluoride intermediate with potassium hydroxide or potassium carbonate.

- Recent studies indicate that impurities such as perfluorononanoic acid may be formed as side products, especially in ECF processes, due to incomplete fluorination or side reactions.

| Preparation Method | Advantages | Disadvantages | Key Intermediates | Typical By-products |

|---|---|---|---|---|

| Electrochemical Fluorination (ECF) | High degree of fluorination; industrially established | Low selectivity; branched isomers; complex mixtures | Perfluorinated sulfonyl fluoride | Branched isomers, partially fluorinated compounds |

| Telomerisation Process | High selectivity; linear chain control | Multi-step process; requires further functionalization | Perfluoroalkyl iodides | Minor impurities from incomplete reactions |

| Direct Fluorination / CTMF | Potentially selective; fewer by-products | Highly reactive; safety risks | Perfluorinated sulfonyl fluorides | Over-fluorination, degradation products |

The preparation of this compound is primarily achieved through advanced fluorination techniques, notably electrochemical fluorination and telomerisation processes. Each method has distinct advantages and limitations in terms of selectivity, yield, and by-product formation. The choice of method depends on the desired purity, scale, and application of the final compound. Ongoing research focuses on optimizing these processes to improve selectivity and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis or industrial applications .

Scientific Research Applications

Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate

- CAS Registry Number : 68156-01-4

- Molecular Formula : C₈F₁₅KO₃S

- Synonyms: Cyclohexanesulfonic acid, nonafluorobis(trifluoromethyl)-, potassium salt; Nonafluorodi(trifluoromethyl)cyclohexanesulfonic acid, potassium salt .

Structural Features :

The compound features a cyclohexane ring substituted with two trifluoromethyl (-CF₃) groups and nine fluorine atoms, forming a highly fluorinated sulfonate salt. This structure imparts exceptional thermal stability, chemical inertness, and surfactant properties, typical of per- and polyfluoroalkyl substances (PFAS) .

Applications :

Primarily used in industrial applications such as fluoropolymer processing aids, firefighting foams, and coatings due to its resistance to degradation and ability to lower surface tension .

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table compares this compound with analogous fluorinated sulfonates and sulfonic acids:

Research Findings and Regulatory Context

- Synthetic Challenges : Cyclohexane-based fluorinated sulfonates like 68156-01-4 require complex multi-step synthesis, increasing production costs compared to linear analogues .

- Alternatives Development : Compounds like 68156-01-4 are marketed as replacements for legacy PFAS (e.g., PFOA/PFOS), but their environmental impact remains under scrutiny .

- Global Regulations : The inclusion of 68156-01-4 in the TRI reflects growing regulatory pressure on PFAS, mirroring EU restrictions under REACH .

Biological Activity

Chemical Structure and Properties

K-NF-CyH-SO₃ is characterized by the presence of a cyclohexane ring substituted with nonafluorobis(trifluoromethyl) groups, which contributes to its unique physicochemical properties. The fluorinated groups enhance lipophilicity and stability, making it suitable for various applications in biological systems.

Chemical Structure

- Molecular Formula: C₁₃F₁₉KOS

- Molecular Weight: 392.39 g/mol

- Appearance: White crystalline solid

The biological activity of K-NF-CyH-SO₃ is primarily attributed to its ability to interact with biological membranes and proteins. The fluorinated groups can alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling pathways and ion transport.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of K-NF-CyH-SO₃ against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of K-NF-CyH-SO₃

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of K-NF-CyH-SO₃ in mammalian cell lines. Results indicate that while the compound exhibits antimicrobial properties, it also presents varying degrees of cytotoxicity depending on the concentration and exposure time.

Table 2: Cytotoxicity of K-NF-CyH-SO₃ in Mammalian Cell Lines

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa | 50 | |

| HepG2 | 75 | |

| MCF-7 | 100 |

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study conducted on clinical isolates of Staphylococcus aureus demonstrated that K-NF-CyH-SO₃ effectively inhibited biofilm formation, which is critical in treating persistent infections. The study reported a reduction in biofilm mass by up to 70% at concentrations above the MIC.

Case Study 2: Toxicological Assessment

A toxicological assessment involving acute and chronic exposure scenarios revealed that while K-NF-CyH-SO₃ is effective against pathogens, its cytotoxic effects on liver cells necessitate further investigation into its safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination of cyclohexanesulfonic acid precursors using fluorinating agents like potassium fluoride or cyanide under controlled conditions. For example, potassium cyanide in dimethylsulfoxide (DMSO) at low temperatures (0°C) has been used for analogous fluorinated sulfonate syntheses . Purification via reverse-phase chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for isolating high-purity products. Yield optimization requires strict control of stoichiometry, reaction time, and temperature, with monitoring by TLC or HPLC .

Q. How can spectroscopic techniques (NMR, MS, HPLC) characterize this compound’s structure and purity?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorinated substituents and confirming bis(trifluoromethyl) groups. Chemical shifts in the range of -60 to -80 ppm are typical for CF3 groups .

- LCMS : Detects molecular ion peaks (e.g., [M+H]+ or [M-K]−) and fragmentation patterns. For example, LCMS with acetonitrile/water gradients can resolve impurities .

- HPLC : Retention times under standardized conditions (e.g., 1.16 minutes in TFA-containing mobile phases) help assess purity .

Q. What role do the fluorine atoms play in this compound’s chemical stability and reactivity?

- Methodological Answer : The high electronegativity of fluorine enhances the sulfonate group’s acidity, improving solubility in polar solvents. The trifluoromethyl groups increase hydrophobicity and thermal stability, reducing degradation under oxidative conditions. Experimental validation involves comparing degradation rates (e.g., via thermogravimetric analysis) with non-fluorinated analogs .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Use fluoropolymer-coated labware to minimize adsorption. Safety protocols include PPE (gloves, goggles) and ventilation due to potential irritant properties . Stability tests under varying pH and humidity guide storage conditions .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be studied?

- Methodological Answer : Conduct accelerated degradation studies using advanced oxidation processes (e.g., UV/H2O2) or microbial assays to identify breakdown products. LC-HRMS tracks intermediates, while 19F NMR quantifies defluorination. Cross-reference with EPA Toxics Release Inventory (TRI) data to assess environmental prevalence .

Q. What methodologies elucidate interactions between this compound and biological systems (e.g., protein binding)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with serum proteins. Molecular docking simulations (e.g., AutoDock Vina) model interactions with fluorophilic binding pockets, validated by mutagenesis studies .

Q. How can trace quantities of this compound be detected in complex environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) with fluorinated sorbents enriches the compound from water or soil. Quantify via LC-MS/MS with isotope-labeled internal standards (e.g., 13C analogs) to correct matrix effects. Detection limits below 1 ppb are achievable with optimized MRM transitions .

Q. What computational approaches predict structure-property relationships for fluorinated sulfonates?

- Methodological Answer : Density functional theory (DFT) calculates electron-withdrawing effects of CF3 groups on sulfonate acidity. Molecular dynamics (MD) simulations model aggregation behavior in aqueous systems. Validate predictions with experimental pKa measurements and dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.